molecular formula C6H10ClN3S B6275106 N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride CAS No. 2742661-16-9

N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride

Cat. No. B6275106
CAS RN: 2742661-16-9
M. Wt: 191.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride (NTCP-HCl) is a cyclic amine derivative of the thiadiazole family. This compound has a wide range of applications in scientific research, including its use as a reagent, an inhibitor, and a substrate. NTCP-HCl has been studied extensively in the past few years due to its potential to be used in a variety of biochemical and physiological experiments.

Scientific Research Applications

N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride is a commonly used reagent in biochemical and physiological experiments. It is used as an inhibitor in enzyme assays, as a substrate for enzyme-catalyzed reactions, and as an inhibitor of certain enzymes. In addition, it has been used as a tool to study the effects of various drugs on the body.

Mechanism of Action

The mechanism of action of N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride is not fully understood. However, it is known that it binds to the active site of certain enzymes and inhibits their activity. It is also known to interact with certain proteins, which can lead to changes in the structure and function of the proteins.
Biochemical and Physiological Effects
N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 and nitric oxide synthase. In addition, it has been shown to modulate the activity of certain proteins, such as the Na+/K+-ATPase pump. It has also been shown to have anti-inflammatory effects, as well as to have anti-cancer effects in certain cell lines.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride in laboratory experiments is its relative ease of synthesis and availability. In addition, it is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to using this compound in experiments. For example, it is not very soluble in water, which makes it difficult to use in certain experiments. Additionally, it has been associated with certain side effects, such as nausea and vomiting, which can be problematic in some experiments.

Future Directions

The potential uses of N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride are still being explored. Some potential future directions include its use as an inhibitor of certain enzymes and proteins, as well as its use as a tool to study the effects of various drugs on the body. Additionally, further research could be done to investigate its potential anti-inflammatory and anti-cancer effects. Finally, further research could be done to explore the possible side effects associated with its use.

Synthesis Methods

The synthesis of N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride is relatively straightforward and involves the reaction of 4-methylthiadiazole with cyclopropanamine hydrochloride in aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and yields the desired product in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride involves the reaction of 1,2,3-thiadiazole-4-carboxaldehyde with cyclopropanamine in the presence of a reducing agent to form N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine. This intermediate is then reacted with hydrochloric acid to form the final product, N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride.", "Starting Materials": [ "1,2,3-thiadiazole-4-carboxaldehyde", "cyclopropanamine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 1,2,3-thiadiazole-4-carboxaldehyde is reacted with cyclopropanamine in the presence of a reducing agent to form N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine intermediate.", "Step 2: N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine intermediate is reacted with hydrochloric acid to form N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride." ] }

CAS RN

2742661-16-9

Molecular Formula

C6H10ClN3S

Molecular Weight

191.7

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.